8.9-Dehydroestrone sulfate

Description

Contextualization within Estrogenic Steroids and Conjugated Estrogens

8,9-Dehydroestrone (B195169) sulfate (B86663), also known as Δ⁸,⁹-dehydroestrone sulfate, is a sulfated steroid that falls under the category of estrogens. Estrogens are a class of steroid hormones crucial for the development and regulation of the female reproductive system and secondary sexual characteristics. ontosight.aidrugbank.com This particular compound is a synthetic derivative of the naturally occurring estrogen, estrone (B1671321). ontosight.ai Its structure is distinguished by a double bond between the 8th and 9th carbon atoms in the steroid's B-ring. ontosight.ainih.gov

The sulfation of 8,9-dehydroestrone is a key feature, enhancing its solubility and stability. ontosight.ai This modification is part of the broader metabolic pathways of estrogens in the body, which include sulfation and glucuronidation, processes that affect the biological activity and disposition of these hormones. ontosight.ai

Historical Perspective and Discovery in Biochemical Research

The parent compound, 8,9-dehydroestrone, was first described in 1997. wikipedia.org Its identification as a component of conjugated estrogens marked a significant step in understanding the complexity of these therapeutic mixtures. acs.org For a long time, the biological activity of CEE was primarily attributed to its main components, estrone sulfate and equilin (B196234) sulfate. acs.org However, further research led to the discovery of other constituents, including 8,9-dehydroestrone sulfate, and the realization that these minor components could have significant biological effects. acs.orggoogle.com

The discovery and subsequent research into 8,9-dehydroestrone sulfate were spurred by the need for a more detailed chemical characterization of conjugated estrogen products. nih.gov Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been instrumental in separating and identifying the various isomeric components within these complex mixtures, including the differentiation of 8,9-dehydroestrone sulfate from its isomer, equilin sulfate. nih.govnih.gov

Significance as a Component of Complex Steroidal Mixtures

Although a minor component, 8,9-dehydroestrone sulfate is recognized for its distinct pharmacological profile. nih.gov Research has shown that it is an active estrogen with a unique pattern of tissue selectivity. oup.comnih.gov Upon administration, it is metabolized to its 17β-hydroxy form, 8,9-dehydro-17β-estradiol, a potent estrogen that binds strongly to estrogen receptors. oup.comwikipedia.org This metabolic conversion is crucial for its estrogenic activity.

Detailed Research Findings

Extensive research has been conducted to elucidate the chemical and biological properties of 8,9-dehydroestrone sulfate.

Chemical Properties and Synthesis: The chemical synthesis of 8,9-dehydroestrone sulfate involves the modification of estrone. ontosight.ai One method involves the sulfation of 8,9-dehydroestrone using a sulfur trioxide-trimethylamine complex. google.com The synthesis of its catechol metabolites has also been achieved for research purposes. nih.gov

Metabolism: In the body, 8,9-dehydroestrone sulfate is metabolized to the more potent 8,9-dehydro-17β-estradiol. oup.comwikipedia.org Further metabolic processes can lead to the formation of catechol metabolites, such as 2-hydroxy- and 4-hydroxy-8,9-dehydroestrone, which can then be oxidized to form reactive o-quinones. nih.gov

Analytical Detection: The separation and detection of 8,9-dehydroestrone sulfate from its isomer, equilin sulfate, in conjugated estrogen mixtures has been a significant analytical challenge. nih.gov Advanced chromatographic techniques, such as liquid chromatography with carbon-coated zirconia or porous graphitic carbon stationary phases coupled with mass spectrometry, have proven effective in resolving these isomers. nih.govgcms.cz

Biological Activity: Research in postmenopausal women has shown that 8,9-dehydroestrone sulfate exhibits potent estrogenic activity. oup.comnih.gov It has been observed to effectively suppress vasomotor symptoms like hot flushes and has a positive effect on markers of bone resorption. oup.comnih.gov Interestingly, it demonstrates tissue selectivity, showing significant effects on some parameters while having minimal impact on others, such as lipid profiles, when compared to other estrogens like estrone sulfate. oup.comnih.gov

Below is an interactive data table summarizing some of the key properties of 8,9-Dehydroestrone sulfate.

| Property | Value | Source |

| IUPAC Name | sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | nih.gov |

| Molecular Formula | C18H19NaO5S | nih.gov |

| Molecular Weight | 370.4 g/mol | nih.govscbt.com |

| CAS Number | 61612-83-7 | nih.govepa.gov |

| Parent Compound | 8,9-Dehydroestrone | wikipedia.orgbiosynth.com |

| Metabolite | 8,9-dehydro-17β-estradiol | wikipedia.org |

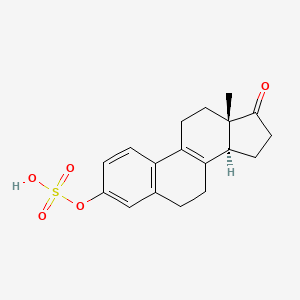

Structure

2D Structure

3D Structure

Properties

CAS No. |

63088-90-4 |

|---|---|

Molecular Formula |

C18H20O5S |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22)/t16-,18-/m0/s1 |

InChI Key |

OCACCZZVDHCERC-WMZOPIPTSA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 8,9 Dehydroestrone Sulfate

Chemical Synthesis Methodologies for Research Applications

The chemical synthesis of 8,9-dehydroestrone (B195169) sulfate (B86663) is crucial for research purposes, allowing for the study of its distinct biological activities. Methodologies often involve a multi-step process, beginning with precursor modification and concluding with sulfation.

The synthesis of 8,9-dehydroestrone sulfate often starts with the modification of related estrogenic compounds. Estrone (B1671321) and its structural analogs serve as foundational precursors for creating the characteristic Δ⁸,⁹ unsaturation. ontosight.aiontosight.ai The process involves chemical reactions designed to introduce the double bond at the 8,9-position, transforming a more common steroid skeleton into the less common 8,9-dehydro configuration.

To enhance water solubility and biological activity, the 3-hydroxy group of 8,9-dehydroestrone undergoes sulfation. This critical step transforms the steroid into its sulfate ester. A widely employed method for this conversion is the use of a sulfur trioxide-trimethylamine (SO₃-TMA) complex. google.com This reaction is typically performed under mild conditions in an apolar, aprotic solvent like tetrahydrofuran (B95107) (THF). google.com To prevent desulfation and ensure the stability of the final product, the reaction is often conducted at low temperatures (e.g., 0–5°C), and a stabilizer such as tris(hydroxymethyl)aminomethane (TRIS) may be added. google.com Following the sulfation reaction, the product is neutralized, commonly with sodium hydroxide (B78521) (NaOH), to yield the sodium salt of 8,9-dehydroestrone sulfate.

One of the most documented strategies for synthesizing 8,9-dehydroestrone involves the isomerization of equilin (B196234), a naturally occurring equine estrogen that possesses a double bond at the C7-C8 position. google.com This process, known as dehydroisomerization, rearranges the steroid's B-ring to form the more stable C8-C9 double bond characteristic of 8,9-dehydroestrone. nih.gov

This isomerization can be achieved by treating equilin with a strong base. google.com A common laboratory procedure involves using lithium amide (LiNH₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) and heating the mixture. An alternative method utilizes lithium salts of ethylenediamine, which can yield very pure 8,9-dehydroestrone. google.com These base-catalyzed reactions provide an efficient pathway to the desired Δ⁸,⁹ steroid core structure, which can then be sulfated as described previously. google.com While methods using hyperacidic media have been explored, they are generally considered too hazardous for practical use. google.com

Table 1: Comparative Analysis of Synthetic Routes for 8,9-Dehydroestrone

| Method | Reagents/Conditions | Advantages | Limitations | Reported Purity | Source(s) |

|---|---|---|---|---|---|

| Isomerization | Equilin, Lithium Amide (LiNH₂), Dimethyl Sulfoxide (DMSO), ~65°C | High scalability | Requires careful pH control | 90-95% |

| Sulfation | 8,9-Dehydroestrone, Sulfur Trioxide-Trimethylamine (SO₃-TMA), Tetrahydrofuran (THF), 0-5°C | Mild reaction conditions | Added cost of TRIS stabilizer | >95% | |

Biosynthesis and Natural Occurrence in Biological Systems

8,9-Dehydroestrone sulfate is not only a product of laboratory synthesis but also occurs naturally, primarily in equine species. Its formation and subsequent metabolic fate are part of the complex biochemistry of estrogens in these animals.

8,9-Dehydroestrone is a naturally occurring estrogen found in horses. wikipedia.org While its precise biosynthetic origin has not been fully elucidated, it is understood to be part of the metabolic cascade of steroids in equine species. researchgate.net After its formation, 8,9-dehydroestrone can undergo further metabolism. In humans and animal models, it is converted to its 17β-reduced form, 8,9-dehydro-17β-estradiol, which is a potent and active metabolite. wikipedia.orgoup.comnucleos.com

Further metabolic processes include hydroxylation. Studies using rat liver microsomes have shown that 8,9-dehydroestrone is metabolized into catechol metabolites, primarily 2-hydroxy-8,9-dehydroestrone and, to a lesser extent, 4-hydroxy-8,9-dehydroestrone, at a ratio of approximately 6:1. nih.gov These catechols can then be oxidized to form reactive o-quinones. nih.gov Interestingly, under physiological conditions, 2-hydroxy-8,9-dehydroestrone can isomerize to form the more stable 2-hydroxyequilenin. nih.gov

The primary natural source of 8,9-dehydroestrone sulfate is the urine of pregnant mares. princeton.edu It is a recognized, albeit minor, component of conjugated equine estrogen (CEE) preparations, such as Premarin, where it constitutes approximately 3.5% to 4.4% of the total estrogen content. wikipedia.orgregulations.gov

Its presence and metabolism have been documented in various biological fluids. In studies with female beagle dogs administered 8,9-dehydroestrone, metabolites such as 17β-dihydro-Δ⁸,⁹-dehydroestrone (8,9-dehydro-17β-estradiol) and 17α-dihydro-Δ⁸,⁹-dehydroestrone (8,9-dehydro-17α-estradiol) were identified in urine. researchgate.net In postmenopausal women, administered 8,9-dehydroestrone sulfate is metabolized to 8,9-dehydro-17β-estradiol, and both the parent compound and its metabolite contribute to its biological activity. oup.comnih.gov Following administration, these compounds can be detected in plasma. regulations.gov The effective separation and detection of 8,9-dehydroestrone sulfate from its isomer, equilin sulfate, in biological samples and drug products can be achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) with specialized columns. nih.gov

Table 2: Identified Metabolites of 8,9-Dehydroestrone in Biological Systems

| Metabolite | Biological System/Model | Finding | Source(s) |

|---|---|---|---|

| 8,9-Dehydro-17β-estradiol | Humans, Dogs | Active metabolite formed by 17β-reduction of the parent compound. | oup.comresearchgate.net |

| 8,9-Dehydro-17α-estradiol | Dogs | Identified as a metabolite in urine after administration of the parent compound. | researchgate.net |

| 2-Hydroxy-8,9-dehydroestrone | Rat Liver Microsomes | Major catechol metabolite formed through hydroxylation. | nih.gov |

| 4-Hydroxy-8,9-dehydroestrone | Rat Liver Microsomes | Minor catechol metabolite formed through hydroxylation. | nih.gov |

| 2-Hydroxyequilenin | In vitro (physiological conditions) | Formed via isomerization of 2-hydroxy-8,9-dehydroestrone. | nih.gov |

Metabolic Transformations and Enzymatic Regulation of 8,9 Dehydroestrone Sulfate

Pathways of Biotransformation

The biotransformation of 8,9-dehydroestrone (B195169) sulfate (B86663) is a multifaceted process that includes conversion to its more active form, as well as hydroxylation and conjugation reactions that facilitate its eventual elimination.

Hydroxylation and Conjugation Mechanisms (e.g., Catechol Formation, Glutathione (B108866) Conjugation)

A critical step in the metabolism of 8,9-dehydroestrone involves hydroxylation to form catechol estrogens. This process is primarily carried out by cytochrome P450 enzymes, leading to the formation of 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. In studies using rat liver microsomes, the 2-hydroxylated form is the predominant metabolite, with a formation ratio of approximately 6:1 compared to the 4-hydroxylated counterpart.

These catechol metabolites can be further oxidized to form reactive o-quinones. These intermediates can then react with glutathione (GSH) to form mono- and di-GSH conjugates. This conjugation is a detoxification pathway, rendering the reactive quinones less harmful. Interestingly, glutathione conjugates of 2-hydroxy-8,9-dehydroestrone have been detected even without enzymatic catalysis, suggesting a degree of instability of this particular catechol.

Isomerization Products and Their Stability in Biological Contexts

The stability of the catechol metabolites of 8,9-dehydroestrone differs significantly. Under physiological conditions, 2-hydroxy-8,9-dehydroestrone is unstable and can isomerize to form the more stable catechol, 2-hydroxyequilenin. In contrast, 4-hydroxy-8,9-dehydroestrone is found to be stable under similar conditions and does not undergo this isomerization. This difference in stability has implications for their biological activity and potential for further metabolic reactions.

Enzymology of 8,9-Dehydroestrone Sulfate Metabolism

The metabolic fate of 8,9-dehydroestrone sulfate is orchestrated by two key families of enzymes: sulfatases, which remove the sulfate group, and sulfotransferases, which add it.

Role of Sulfatase Enzymes in Desulfation Processes

Steroid sulfatase (STS) is the enzyme responsible for the hydrolysis of the sulfate group from steroid sulfates, including 8,9-dehydroestrone sulfate. This desulfation is a critical activation step, converting the inactive, water-soluble sulfated form into the biologically active, unconjugated steroid. STS is widely distributed throughout the body and plays a pivotal role in regulating the local availability of active estrogens in various tissues bath.ac.uknih.gov. The enzyme hydrolyzes both aryl and alkyl steroid sulfates, indicating its broad substrate specificity that encompasses compounds like 8,9-dehydroestrone sulfate nih.govnih.gov. By removing the sulfate moiety, STS allows the resulting 8,9-dehydroestrone to exert its biological effects or undergo further metabolism.

Involvement of Sulfotransferase Enzymes in Sulfation

The reverse reaction, sulfation, is catalyzed by sulfotransferase enzymes (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the steroid. This conjugation process increases the water solubility of the steroid, inactivates it, and facilitates its excretion.

Contribution of Cytochrome P450 Enzymes to Hydroxylation Pathways

The metabolic fate of 8,9-Dehydroestrone sulfate, a unique equine estrogen, is intricately linked to the activity of the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are pivotal in the hydroxylation of estrogens, a critical step that modulates their biological activity and facilitates their elimination from the body. While direct studies on the hydroxylation of 8,9-Dehydroestrone sulfate are limited, valuable insights can be drawn from research on structurally similar estrogens, such as estrone (B1671321), estradiol (B170435), and other equine estrogens like equilin (B196234).

The hydroxylation of estrogens primarily occurs at the C2, C4, and C16 positions of the steroid nucleus, leading to the formation of various metabolites with distinct physiological profiles. Several CYP isoforms have been identified as key players in these transformations, with their expression and activity levels varying across different tissues and individuals.

Key Cytochrome P450 Isoforms in Estrogen Hydroxylation

A substantial body of research has elucidated the roles of specific CYP enzymes in the hydroxylation of estrogens. The major isoforms involved include members of the CYP1A, CYP1B, CYP2C, and CYP3A families.

CYP1A2 and CYP3A4: These enzymes, predominantly expressed in the liver, are major contributors to the 2-hydroxylation of estradiol and estrone. clinpgx.orgnih.gov

CYP1B1: This isoform is highly expressed in estrogen target tissues such as the mammary, ovary, and uterus, and it specifically catalyzes the 4-hydroxylation of estradiol. nih.gov

CYP2C9: This enzyme is also involved in the 2-hydroxylation of estrogens. researchgate.net

CYP3A4 and CYP3A5: In addition to 2-hydroxylation, CYP3A4 is significantly involved in the 16α-hydroxylation of estrone. clinpgx.orgnih.gov CYP3A5 also demonstrates notable activity in estrogen hydroxylation. nih.gov

The structural characteristics of the estrogen substrate can significantly influence the site of hydroxylation. For instance, the presence of additional aromaticity in ring B of equilenin (B1671562), a compound structurally related to 8,9-Dehydroestrone, has been shown to shift the specificity of hydroxylation exclusively to the C4 position in hamster liver microsomes, a reaction catalyzed by the CYP3A family of enzymes. nih.gov This suggests that the unique double bond in the B-ring of 8,9-Dehydroestrone sulfate could similarly direct its hydroxylation pathways.

Furthermore, studies utilizing guinea pig liver microsomes have indicated that the presence of a sulfate group at the C3 position can influence the direction of hydroxylation, favoring the formation of 16α-hydroxylated metabolites from sulfated estrogens. capes.gov.br

Interactive Data Table: Major Cytochrome P450 Isoforms and their Roles in Estrogen Hydroxylation

| CYP Isoform | Primary Location | Major Hydroxylation Pathway(s) | Substrates |

| CYP1A2 | Liver | 2-hydroxylation | Estradiol, Estrone |

| CYP1B1 | Extrahepatic (breast, ovary, uterus) | 4-hydroxylation | Estradiol |

| CYP2C9 | Liver | 2-hydroxylation | Estradiol, Estrone |

| CYP3A4 | Liver, Extrahepatic | 2-hydroxylation, 16α-hydroxylation | Estradiol, Estrone |

| CYP3A5 | Liver | 2-hydroxylation, 4-hydroxylation | Estrone |

Research Findings on Hydroxylation Pathways

Detailed kinetic studies have provided quantitative data on the enzymatic conversion of estrogens. For example, in hamster liver microsomes, the conversion of estrone to 2-hydroxyestrone (B23517) is a preferred pathway. nih.gov In human liver microsomes, 2-hydroxylation is the dominant metabolic route for estrone, and the activity of CYP3A4/5 has been strongly correlated with the formation rates of several hydroxyestrogen metabolites. nih.gov

Interactive Data Table: Kinetic Parameters of Estrone Hydroxylation in Hamster Liver Microsomes

| Product | Km (µM) | Vmax (pmol/mg protein/min) |

| 2-hydroxyestrone | 30 | 1497 |

| 4-hydroxyestrone | 25 | 900 |

It is important to note that while these findings from related estrogens provide a strong basis for understanding the metabolism of 8,9-Dehydroestrone sulfate, further direct research on this specific compound is necessary to fully elucidate its unique metabolic transformations and the precise contributions of the various Cytochrome P450 enzymes.

Mechanistic Insights into the Biological Activity of 8,9 Dehydroestrone Sulfate

In Vitro Studies on Cellular and Molecular Responses

Estrogen Receptor Interactions and Transcriptional Activation Studies

8,9-Dehydroestrone (B195169) sulfate (B86663) (Δ⁸,⁹-DHES) exerts its biological effects through a complex interplay with estrogen receptors (ERs). Its mechanism of action involves both its conversion to a more potent metabolite and direct interactions with the receptors. After administration, Δ⁸,⁹-DHES is metabolized to its 17β-hydroxysteroid form, 8,9-dehydro-17β-estradiol (17β-Δ⁸,⁹-DHES), a compound that demonstrates a strong affinity for estrogen receptors. oup.com This conversion is a key step, as the resulting metabolite potently activates ER-mediated pathways. While the parent compound, Δ⁸,⁹-DHES, exhibits weaker interactions with ERs compared to 17β-estradiol, it is nonetheless active.

Structurally, the presence of a double bond in the B-ring of the steroid, a feature of Δ⁸,⁹-dehydroestrone, is significant. This structural element enhances the van der Waals interactions between the molecule and the amino acid residues within the ligand-binding domain of the estrogen receptor. nih.gov These molecular interactions are crucial for the binding and subsequent activation of the receptor. nih.gov Studies have shown that Δ⁸,⁹-DHES can activate the transcription of reporter genes controlled by an estrogen response element (ERE) in neuronal cell lines, confirming its ability to initiate gene expression through ERs. oup.com The binding of different estrogens, like Δ⁸,⁹-DHES, can induce unique conformational changes in the receptor, which in turn influences the recruitment of co-activator or co-repressor proteins and leads to tissue-selective gene regulation. jkscience.orgtransfemscience.org

Neuroprotective Efficacy in Neuronal Cell Culture Models

In vitro studies using neuronal cell cultures have consistently demonstrated the neuroprotective capabilities of Δ⁸,⁹-dehydroestrone. It has shown significant efficacy in protecting primary basal forebrain neurons from insults relevant to neurodegenerative diseases. nih.gov Specifically, Δ⁸,⁹-dehydroestrone protects neurons from membrane damage induced by excitotoxic levels of glutamate (B1630785). nih.govmdpi.com

Furthermore, it is particularly effective against toxicity induced by β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.govoup.com Research indicates that Δ⁸,⁹-dehydroestrone, along with 17β-estradiol and equilin (B196234), is among the most consistently neuroprotective components found within conjugated equine estrogens, effectively shielding neurons from damage to their plasma membranes and decline in mitochondrial function caused by β-amyloid. nih.gov This protective action is observed through the attenuation of lactate (B86563) dehydrogenase (LDH) release, a marker of cell membrane damage. mdpi.com

Analysis of Cellular Viability and Intracellular ATP Levels in Response to Stressors

A critical aspect of the neuroprotective action of Δ⁸,⁹-dehydroestrone is its ability to preserve cellular energy metabolism under stress. Studies have measured cellular viability and function using multiple indicators, including intracellular adenosine (B11128) triphosphate (ATP) levels, lactate dehydrogenase (LDH) release, and MTT formazan (B1609692) formation. nih.govresearchgate.net

In the face of neurotoxic stressors like β-amyloid₂₅₋₃₅, Δ⁸,⁹-dehydroestrone has been shown to be highly effective at preventing the decline in intracellular ATP levels. nih.govmdpi.comoup.com This is a significant finding, as maintaining ATP production is vital for neuronal survival and function. While other estrogens were also protective against membrane damage (measured by LDH release), not all were able to prevent the drop in ATP. nih.gov For instance, in one study, pretreatment with Δ⁸,⁹-dehydroestrone or 17β-estradiol significantly protected neurons against the β-amyloid-induced fall in ATP, whereas other estrogens like 17α-estradiol and equilenin (B1671562) were ineffective in this regard. nih.gov

Table 1: Neuroprotective Effects of Select Estrogens on Neuronal Cells

Summary of in vitro findings on the ability of individual estrogens to protect primary basal forebrain neurons against stressors (Glutamate and β-Amyloid₂₅₋₃₅), as measured by the prevention of membrane damage and the preservation of intracellular ATP levels. Data synthesized from published research. nih.govoup.comresearchgate.net

| Estrogen Compound | Protection Against Glutamate-Induced Membrane Damage (LDH Assay) | Protection Against β-Amyloid-Induced ATP Decline |

|---|---|---|

| 8,9-Dehydroestrone | Protective | Protective |

| 17β-Estradiol | Protective | Protective |

| Estrone (B1671321) | Not Protective | Protective |

| Equilin | Protective | Non-significant effect |

| 17α-Estradiol | Protective | Not Protective |

| Equilenin | Protective | Not Protective |

Differential Effects of Coadministered Estrogens on Neuroprotection

Research has also explored whether combinations of neuroprotective estrogens could yield enhanced benefits. When tested in combination, certain estrogens demonstrated a greater protective effect than when administered individually. nih.gov

Specifically, the co-administration of two out of three key neuroprotective estrogens—17β-estradiol, equilin, and Δ⁸,⁹-dehydroestrone—resulted in greater neuroprotective efficacy against certain insults in cultured neurons. nih.govgaacademy.org This suggests a synergistic interaction between these compounds, where their combined action is more potent than the sum of their individual effects. nih.govoup.com These findings imply that a formulation containing a specific combination of estrogens, including Δ⁸,⁹-dehydroestrone, may offer superior neuroprotection.

Investigations in Animal Models

Effects on Cognitive Function and Memory (e.g., Spatial Working Memory, Reference Memory)

The neuroprotective effects of Δ⁸,⁹-dehydroestrone observed in vitro have been further investigated in animal models to assess their impact on cognitive function. Studies using middle-aged, surgically menopausal (ovariectomized) rats have provided direct evidence of its cognitive-enhancing properties. nih.gov

In these studies, chronic treatment with Δ⁸,⁹-dehydroestrone (referred to as Δ⁸E1 in some studies) led to significant improvements across multiple domains of memory. nih.govresearchgate.net Animals treated with the compound showed enhanced performance in tasks designed to measure spatial working memory, recent memory, and spatial reference memory. nih.govresearchgate.net Reference memory refers to the memory of rules or information that remains constant across trials, while working memory involves the temporary storage and manipulation of information needed for a current task. oup.com Notably, in the same studies, another estrogenic component, equilin, did not produce similar improvements in spatial memory, highlighting the unique cognitive benefits of Δ⁸,⁹-dehydroestrone. nih.govnih.govnih.gov

Table 2: Effects of Δ⁸,⁹-Dehydroestrone on Cognitive Performance in Animal Models

Summary of findings from studies in middle-aged, ovariectomized rats assessing the impact of chronic estrogen treatment on various types of memory. nih.govresearchgate.netnih.govnih.gov

| Treatment Group | Spatial Working Memory | Spatial Reference Memory | Recent Memory |

|---|---|---|---|

| Δ⁸,⁹-Dehydroestrone | Enhanced | Enhanced | Enhanced |

| Equilin | No Effect | No Effect | Not Reported |

Modulation of Neurotransmitter Receptor Systems (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Preclinical research has indicated that 8,9-Dehydroestrone sulfate (Δ⁸,⁹-DHES), a component of conjugated equine estrogens, can modulate neurotransmitter receptor systems, particularly the cholinergic system. mdpi.comnih.gov Studies in ovariectomized rats have shown that chronic treatment with Δ⁸,⁹-dehydroestrone, the active form of Δ⁸,⁹-DHES, can enhance memory. nih.gov This cognitive enhancement has been linked to a decrease in the expression of α4β2 nicotinic acetylcholine receptors (nAChRs) in the hippocampus and entorhinal cortex. nih.gov The reduction in these specific nAChR subtypes is thought to contribute to improved memory performance. nih.gov

The α4β2 nicotinic receptor is known to produce a strong postsynaptic inhibitory current on CA1 pyramidal neurons. nih.gov Therefore, a reduction in its expression following treatment with Δ⁸,⁹-dehydroestrone may lead to enhanced neuronal excitability and improved cognitive function. nih.gov It is noteworthy that while Δ⁸,⁹-dehydroestrone influenced nAChR expression, another component of conjugated equine estrogens, equilin, did not show the same effect in these preclinical models. nih.gov

Beyond the cholinergic system, the broader class of neuroactive steroids, to which estrogens belong, is known to modulate a variety of neurotransmitter systems, including the GABAergic and glutamatergic systems. jst.go.jp While direct evidence for Δ⁸,⁹-DHES on these other systems is less specific, its neuroprotective effects against glutamate-induced excitotoxicity suggest a potential interaction. oup.comnih.gov

Table 1: Effect of 8,9-Dehydroestrone on α4β2 Nicotinic Acetylcholine Receptor (nAChR) Expression in Ovariectomized Rats

| Brain Region | Effect on α4β2 nAChR Expression | Associated Cognitive Outcome |

| Hippocampus | Decreased | Enhanced Memory |

| Entorhinal Cortex | Decreased | Enhanced Memory |

| Data derived from preclinical studies in rat models. nih.gov |

Impact on Systemic Hormonal Parameters in Preclinical Studies

Clinical studies in postmenopausal women have provided significant insights into the systemic hormonal effects of 8,9-Dehydroestrone sulfate. Administration of Δ⁸,⁹-DHES has been shown to be a potent estrogen agonist in the brain, while exhibiting weaker estrogenic effects in the liver. mdedge.com This tissue-selective activity is reflected in its impact on various hormonal and biochemical markers.

In a clinical study involving postmenopausal women, daily oral administration of 0.125 mg of Δ⁸,⁹-DHES for 12 weeks resulted in a significant suppression of gonadotropin secretion, specifically Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). researchgate.net This level of suppression was comparable to that achieved with a much higher dose of estrone sulfate. researchgate.net

Regarding serum globulins, Δ⁸,⁹-DHES induced only a marginal increase in Sex Hormone-Binding Globulin (SHBG) levels. nih.govresearchgate.net In contrast, estrone sulfate treatment led to a more substantial and sustained increase in SHBG. nih.gov There were no consistently significant differences in the levels of Corticosteroid-Binding Globulin (CBG) observed with Δ⁸,⁹-DHES treatment. nih.gov

Table 2: Systemic Hormonal and Biochemical Effects of 8,9-Dehydroestrone Sulfate in Postmenopausal Women

| Parameter | Effect of 8,9-Dehydroestrone Sulfate |

| Follicle-Stimulating Hormone (FSH) | Significantly Suppressed |

| Luteinizing Hormone (LH) | Significantly Suppressed |

| Sex Hormone-Binding Globulin (SHBG) | Marginal Increase |

| Corticosteroid-Binding Globulin (CBG) | No Significant Change |

| Total Cholesterol | No Significant Change |

| Low-Density Lipoprotein (LDL) Cholesterol | No Significant Change |

| High-Density Lipoprotein (HDL) Cholesterol | No Significant Change |

| Data from a 12-week clinical study in postmenopausal women. researchgate.net |

Assessment of Tissue-Selective Activities in Experimental Animal Systems

The concept of tissue-selective estrogenic activity is central to the pharmacological profile of 8,9-Dehydroestrone sulfate. researchgate.net This compound, along with its active metabolite 8,9-dehydro-17β-estradiol, demonstrates a unique pattern of effects, acting as a potent estrogen in some tissues while having minimal impact on others. wikipedia.orgwikipedia.org This tissue selectivity has been observed in both preclinical and clinical settings.

In postmenopausal women, Δ⁸,⁹-DHES has shown significant clinical activity in alleviating vasomotor symptoms. researchgate.net A daily dose of 0.125 mg resulted in a greater than 95% suppression of hot flushes, an efficacy comparable to a much higher dose of estrone sulfate. researchgate.net This highlights its potent neuroendocrine effects. researchgate.net

Furthermore, Δ⁸,⁹-DHES has demonstrated beneficial effects on bone metabolism. The same dosage produced a 40% suppression in the urinary excretion of N-telopeptide, a marker of bone resorption. researchgate.net This effect was also similar to that observed with a higher dose of estrone sulfate, indicating a potent bone-protective action. researchgate.net

In contrast to its strong effects on vasomotor symptoms and bone, Δ⁸,⁹-DHES displayed little to no efficacy on several peripheral parameters at the tested dose. researchgate.net Specifically, it did not significantly alter the levels of total cholesterol, low-density lipoprotein cholesterol, or high-density lipoprotein cholesterol. researchgate.net This dissociation of effects underscores its novel tissue selectivity. researchgate.net

Preclinical in vitro studies have also highlighted the neuroprotective profile of Δ⁸,⁹-dehydroestrone. It has been shown to be effective in protecting neurons against β-amyloid-induced intracellular ATP decline and neuronal membrane damage caused by glutamate excitotoxicity. oup.comnih.gov

Table 3: Tissue-Selective Activities of 8,9-Dehydroestrone Sulfate in Postmenopausal Women

| Tissue/System | Parameter | Observed Effect |

| Neuroendocrine | Vasomotor Symptoms (Hot Flushes) | >95% Suppression |

| Bone | Urinary N-telopeptide (Bone Resorption Marker) | ~40% Suppression |

| Liver/Lipid Metabolism | Total Cholesterol | No Significant Change |

| LDL Cholesterol | No Significant Change | |

| HDL Cholesterol | No Significant Change | |

| Data based on a 12-week clinical study. researchgate.net |

Advanced Analytical Methodologies for the Quantification and Characterization of 8,9 Dehydroestrone Sulfate

Chromatographic Separation Techniques

Effective separation of 8,9-Dehydroestrone (B195169) sulfate (B86663) from a complex matrix and its isomers is the foundational step for accurate analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

The development of robust HPLC and UHPLC methods is critical for the reliable analysis of 8,9-Dehydroestrone sulfate. Initial method development often involves screening various stationary phases and mobile phase compositions to achieve optimal separation. For instance, while standard C18 columns have proven ineffective at resolving 8,9-Dehydroestrone sulfate from its geometric isomer, equilin (B196234) sulfate, when using mobile phases like acetonitrile-ammonium acetate (B1210297) buffer, alternative stationary phases have shown significant promise nih.govmadbarn.com.

UHPLC methods offer advantages in terms of speed and resolution. Method optimization for UHPLC involves assessing various column chemistries for their ability to resolve critical isomeric pairs like 8,9-Dehydroestrone sulfate and equilin sulfate, while also ensuring reproducibility of retention time and peak area nih.gov. The development of these methods is often guided by a stepwise procedure to explore the effects of different stationary phases, mobile phase modifiers, and additives lcms.cz.

| Parameter | Objective | Common Approaches |

|---|---|---|

| Isomer Resolution | Achieve baseline separation of 8,9-Dehydroestrone sulfate and Equilin sulfate. | Screening of various stationary phases (e.g., C18, Phenyl, Carbonaceous). |

| Mobile Phase Optimization | Fine-tune selectivity and retention times. | Gradient elution with solvents like acetonitrile (B52724) and buffers (e.g., ammonium (B1175870) acetate). |

| Detection | Sensitive and specific detection of the analyte. | Coupling with UV detection or mass spectrometry (MS). |

| Method Robustness | Ensure reproducibility and reliability of the method. | Testing across different laboratories and instruments. |

Resolution of Isomeric Compounds (e.g., Equilin Sulfate) using Advanced Stationary Phases

The primary challenge in the chromatographic analysis of 8,9-Dehydroestrone sulfate is its separation from equilin sulfate. These two compounds are geometric isomers, differing only in the position of a double bond within the steroid's B-ring nih.govmadbarn.com. Standard alkyl-bonded silica (B1680970) phases, such as C18, have been shown to be incapable of resolving these isomers under various mobile phase conditions nih.govmadbarn.com.

To overcome this, researchers have turned to more advanced stationary phases. Chiral stationary phases (CSPs) are a class of columns designed to separate stereoisomers, and while not directly applied to the geometric isomerism of 8,9-Dehydroestrone sulfate and equilin sulfate in the provided context, the principles of exploiting subtle structural differences are relevant registech.comchromatographyonline.comhplc.eueijppr.com. The use of stationary phases with different surface properties, such as those containing cholesterol or n-acylamide, has been explored for the separation of other steroid diastereoisomers, highlighting the importance of stationary phase chemistry in resolving closely related structures nih.gov.

Application of Specialized Stationary Phases (e.g., Carbonaceous, Phenyl-bonded Silica)

Research has demonstrated the efficacy of specialized stationary phases in achieving the difficult separation of 8,9-Dehydroestrone sulfate and equilin sulfate.

Phenyl-bonded silica phases have shown the ability to provide partial to complete separation of these isomers. The unique selectivity of phenyl columns arises from π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes researchgate.netlcms.cz. A resolution of 1.5 has been achieved on a diphenyl phase, indicating a significant improvement over C18 columns nih.govmadbarn.com.

Carbonaceous stationary phases , such as porous graphitic carbon (PGC) and graphitic carbon-coated zirconia, have proven to be highly effective. These phases offer a different separation mechanism compared to silica-based materials and have demonstrated baseline separation of 8,9-Dehydroestrone sulfate and equilin sulfate nih.govmadbarn.com. Resolutions routinely exceed three on graphitic carbon-coated zirconia and have been reported as high as 19 on porous graphitic carbon, indicating excellent separation capabilities nih.govmadbarn.com. The unique surface of carbon-based materials can provide mixed-mode interactions, including π-stacking and polar-apolar balanced interactions, which are beneficial for retaining and separating steroid compounds semanticscholar.org.

| Stationary Phase Type | Example | Reported Resolution | Reference |

|---|---|---|---|

| Alkyl-bonded Silica | C18 | Not resolved | nih.govmadbarn.com |

| Phenyl-bonded Silica | Diphenyl | 1.5 | nih.govmadbarn.com |

| Carbonaceous | Graphitic Carbon-Coated Zirconia | > 3 | nih.govmadbarn.com |

| Carbonaceous | Porous Graphitic Carbon | Up to 19 | nih.govmadbarn.com |

Mass Spectrometric Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of 8,9-Dehydroestrone sulfate, providing high sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of conjugated steroids like 8,9-Dehydroestrone sulfate, as it allows for the ionization of the molecule with minimal fragmentation. ESI is commonly operated in negative ion mode for sulfated steroids, facilitating their deprotonation farmaciajournal.comresearchgate.net.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By selecting the precursor ion of 8,9-Dehydroestrone sulfate, collision-induced dissociation (CID) can be used to generate characteristic product ions. The fragmentation patterns provide valuable information about the structure of the molecule. For steroid sulfates, a dominant product ion at m/z 97, corresponding to HOSO₃⁻, confirms the presence of the sulfate group nih.gov. The fragmentation pathways of estrogen isomers can be distinct, allowing for their differentiation. For example, the tandem mass spectrum of 17β-dehydroestrone (a related compound) shows a different fragmentation pattern compared to its isomer 17β-equilin due to the position of the double bond in the B-ring, which influences retro-cyclization pathways nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements and Component Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the unambiguous identification of components in complex mixtures. By determining the exact mass of an ion, the elemental composition can be deduced, which greatly aids in the identification of unknown compounds and the confirmation of known ones nih.gov. In the analysis of conjugated estrogens, HRMS is used to identify a wide range of steroidal components based on their exact m/z values nih.gov. This capability is essential for building a comprehensive profile of all steroidal components present in a sample and for differentiating between compounds with very similar masses.

Utilization of Multiple Reaction Monitoring (MRM) and Product Ion Scanning Modes

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the selective and sensitive quantification of steroid sulfates, including 8,9-dehydroestrone sulfate. This is largely due to the specificity and sensitivity afforded by operating the mass spectrometer in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (in this case, the deprotonated molecule of 8,9-dehydroestrone sulfate, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interferences from the complex biological matrix.

For sulfated steroids, a characteristic fragmentation pathway involves the cleavage of the sulfate group, resulting in the production of a prominent sulfate-related product ion. The product ion spectrum of sulfated steroids is often dominated by ions at a mass-to-charge ratio (m/z) of 97, corresponding to the bisulfate anion (HSO₄⁻), and m/z 80, corresponding to the sulfur trioxide radical anion (SO₃⁻). These characteristic fragment ions serve as valuable diagnostic markers for the presence of a sulfate moiety.

In a study focused on the separation of the isomeric pair, equilin sulfate and Δ8,9-dehydroestrone sulfate, selected multiple reaction monitoring (MRM) transitions were utilized to ensure the reproducibility and robustness of the analytical system. nih.gov While the specific precursor-to-product ion transitions for 8,9-dehydroestrone sulfate are not always explicitly detailed in general literature, a common approach for similar sulfated estrogens involves monitoring the transition from the deprotonated molecule to the characteristic sulfate fragment. For instance, in the analysis of estrone-3-sulfate, a similar compound, specific MRM transitions are employed for quantification. uliege.be

Product ion scanning, another powerful tool in mass spectrometry, is utilized for the structural characterization of metabolites. In this mode, a precursor ion of interest is selected and fragmented, and the full spectrum of resulting product ions is recorded. This provides detailed structural information about the precursor molecule. For 8,9-dehydroestrone sulfate, a product ion scan would reveal the characteristic sulfate fragments (m/z 97 and 80) as well as other fragments resulting from the cleavage of the steroid backbone, aiding in its unambiguous identification, especially in complex metabolic studies.

The table below illustrates typical parameters that would be optimized for an MRM method for 8,9-dehydroestrone sulfate.

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) | Negative |

| Precursor Ion [M-H]⁻ | The deprotonated molecule of 8,9-dehydroestrone sulfate. | m/z 349.1 |

| Product Ion 1 | Characteristic bisulfate anion. | m/z 97.0 |

| Product Ion 2 | Characteristic sulfur trioxide radical anion. | m/z 80.0 |

| Collision Energy | The energy applied to induce fragmentation. | Optimized for maximum signal |

| Dwell Time | The time spent monitoring a specific transition. | Optimized for peak shape and sensitivity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analyses

Gas chromatography-mass spectrometry (GC-MS) offers a high degree of chromatographic resolution and is a powerful tool for steroid analysis. However, due to the non-volatile and thermally labile nature of sulfated steroids like 8,9-dehydroestrone sulfate, direct analysis by GC-MS is not feasible. Therefore, its application is complementary and requires extensive sample preparation, which typically involves a two-step process: deconjugation followed by derivatization.

Deconjugation is the process of cleaving the sulfate group from the steroid core. This can be achieved through enzymatic hydrolysis, using enzymes such as sulfatase, or through chemical methods like solvolysis. nih.gov Following deconjugation, the resulting free steroid, 8,9-dehydroestrone, is then derivatized to increase its volatility and thermal stability for GC analysis. Common derivatization techniques for estrogens include silylation, to form trimethylsilyl (B98337) (TMS) ethers, or acylation. nih.govmdpi.com

Once derivatized, the sample is introduced into the GC-MS system. The high separation efficiency of the gas chromatograph allows for the resolution of closely related steroid isomers. The mass spectrometer then provides sensitive detection and structural information based on the fragmentation patterns of the derivatized analytes. While GC-MS is a valuable tool for comprehensive steroid profiling, the requirement for deconjugation means that it provides information on the total concentration of a particular steroid (i.e., the sum of its free and conjugated forms) rather than specifically quantifying the intact sulfate conjugate. This makes it a complementary technique to LC-MS/MS for studies where the distinction between conjugated and unconjugated forms is not critical or where a broad steroid profile is desired. nih.govresearchgate.net

Sample Preparation and Extraction Protocols for Biological Matrices

The successful analysis of 8,9-dehydroestrone sulfate in biological matrices such as plasma, serum, or urine is critically dependent on the efficiency of the sample preparation and extraction protocol. The primary goals of sample preparation are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest to a level that is detectable by the analytical instrument.

Solid Phase Extraction (SPE) Methodologies for Sample Enrichment

Solid phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. rsc.org It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. For the extraction of sulfated estrogens like 8,9-dehydroestrone sulfate, reversed-phase SPE is a common approach.

In a typical reversed-phase SPE protocol, a sorbent material with a nonpolar stationary phase, such as C18-bonded silica, is used. The general steps involved are:

Conditioning: The SPE cartridge is first washed with an organic solvent (e.g., methanol) to activate the stationary phase, followed by an aqueous solution (e.g., water) to equilibrate the sorbent to the sample's matrix.

Loading: The biological sample, often pre-treated (e.g., by protein precipitation), is loaded onto the cartridge. The nonpolar steroid sulfate interacts with and is retained by the nonpolar stationary phase, while more polar, water-soluble components pass through.

Washing: The cartridge is then washed with a weak solvent (e.g., a low percentage of methanol (B129727) in water) to remove any remaining polar interferences that may have been retained.

Elution: Finally, the analyte of interest is eluted from the cartridge using a strong, nonpolar organic solvent (e.g., methanol or acetonitrile), which disrupts the interaction between the analyte and the stationary phase.

The choice of sorbent, wash, and elution solvents is critical and needs to be optimized for the specific analyte and matrix. For conjugated estrogens, which are more water-soluble than their unconjugated counterparts, careful optimization of the wash and elution steps is necessary to ensure efficient recovery. nih.gov Studies have shown that for the extraction of a broad range of estrogen metabolites, including sulfated and glucuronidated conjugates, fractionation during the SPE process by using elution solvents of increasing organic strength can improve the analysis. nih.gov

The following table provides an example of a solid phase extraction protocol for conjugated estrogens from a biological fluid.

| Step | Solvent/Solution | Purpose |

| Conditioning | 1. Methanol2. Water | Activate and equilibrate the C18 sorbent. |

| Sample Loading | Pre-treated biological sample | Retain steroid sulfates on the sorbent. |

| Washing | 5% Methanol in Water | Remove polar interferences. |

| Elution | 100% Methanol | Elute the retained 8,9-dehydroestrone sulfate. |

Strategies for Direct Measurement of Intact Conjugated Metabolites

While SPE provides excellent sample cleanup, there is a growing interest in analytical strategies that minimize sample handling to improve throughput and reduce the potential for analyte loss. "Dilute-and-shoot" methods, where the biological sample is simply diluted with a suitable solvent before direct injection into the LC-MS/MS system, represent the simplest approach. This method is particularly advantageous for high-throughput screening. However, the direct introduction of a complex matrix can lead to ion suppression and contamination of the mass spectrometer, potentially compromising the accuracy and longevity of the instrument.

A more refined approach for direct measurement involves online SPE coupled with LC-MS/MS. In this setup, the sample is injected into the system and passes through a small SPE cartridge before entering the analytical column. The online SPE step provides rapid sample cleanup and concentration, with the retained analytes being automatically eluted onto the analytical column for separation and detection. This approach combines the benefits of sample cleanup with high throughput and automation. waters.com

These direct measurement strategies are particularly well-suited for the analysis of intact conjugated metabolites like 8,9-dehydroestrone sulfate, as they avoid the need for the deconjugation step required for GC-MS analysis. This allows for the specific quantification of the sulfated form of the steroid, which is often the circulating and biologically relevant form.

Isotopic Labeling and Radiometric Detection Methods in Biochemical Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. In the context of 8,9-dehydroestrone sulfate research, this involves the synthesis of the compound with one or more atoms replaced by a stable or radioactive isotope.

Stable isotope labeling, for example, with deuterium (B1214612) (²H) or carbon-13 (¹³C), is commonly used in conjunction with mass spectrometry. insidescientific.comnih.gov The isotopically labeled compound is administered to a biological system, and its metabolites can be identified by their characteristic mass shift in the mass spectrum. This approach is invaluable for elucidating metabolic pathways and identifying novel metabolites of 8,9-dehydroestrone. nih.govdntb.gov.uaresearchgate.net The use of stable isotope-labeled internal standards is also the gold standard for accurate quantification in mass spectrometry, as they can compensate for variations in sample preparation and matrix effects.

Radioactive isotope labeling, using isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection using radiometric methods. These methods, such as liquid scintillation counting or radioimmunoassays (RIA), can detect very low levels of the labeled compound and its metabolites. nih.gov In biochemical research, radiolabeled 8,9-dehydroestrone sulfate could be used in in vitro experiments with cell cultures or isolated enzymes to study its metabolism and interaction with receptors. nih.gov Radioimmunoassays, which combine the specificity of antibodies with the sensitivity of radiometric detection, have historically been a cornerstone of hormone analysis. uliege.benih.govnih.gov While largely superseded by mass spectrometry for routine quantification due to specificity issues, radiometric methods remain a valuable tool in specific research applications where high sensitivity is paramount.

Q & A

Q. What frameworks are recommended for integrating fragmentary data on this compound into a cohesive mechanistic model?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.